Chemical Properties and Synthetic Utility of 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride
Chemical Properties and Synthetic Utility of 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride
Executive Summary
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is a high-value bifunctional scaffold widely utilized in medicinal chemistry and drug discovery. Characterized by a central amide linker connecting an electrophilic aryl bromide to a nucleophilic piperidine ring, this compound serves as a versatile "linchpin" intermediate. It enables the rapid construction of complex structure-activity relationship (SAR) libraries, particularly for kinase inhibitors (e.g., PARP, HDAC) and G-protein coupled receptor (GPCR) ligands.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing its use as a building block.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride |
| Common Synonyms | 4-Bromo-N-(4-piperidinyl)benzamide HCl; N-(4-Piperidinyl)-4-bromobenzamide hydrochloride |
| CAS Number (Free Base) | 84803-46-3 (Note: HCl salt is often custom-generated in situ or listed under vendor-specific IDs) |
| Molecular Formula | C₁₂H₁₅BrN₂O[1][2][3][4][5][6] · HCl |
| Molecular Weight | 319.62 g/mol (Salt); 283.17 g/mol (Free Base) |
| SMILES | C1CNCCC1NC(=O)C2=CC=C(C=C2)Br.Cl |
| Structural Features | Aryl Bromide: Handle for metal-catalyzed cross-coupling.Piperidine Nitrogen: Secondary amine for diversification (alkylation/acylation).Amide Linker: Stable hydrogen-bond donor/acceptor motif. |
Physicochemical Properties[8][9]
Understanding the physical behavior of the hydrochloride salt is critical for assay formulation and storage.
| Parameter | Value / Characteristic | Experimental Context |
| Appearance | White to off-white crystalline solid | High purity (>95%) forms are typically non-hygroscopic if stored properly. |
| Solubility | Water: >20 mg/mLDMSO: >50 mg/mLEthanol: ModerateDCM: Insoluble | The HCl salt confers excellent aqueous solubility compared to the free base, facilitating biological assays. |
| Melting Point | >250 °C (Decomposes) | High lattice energy typical of hydrochloride salts of secondary amines. |
| pKa (Calculated) | ~9.8 (Piperidine NH)~14 (Amide NH) | The piperidine nitrogen is protonated at physiological pH (7.4), enhancing solubility. |
| LogP | ~2.1 (Free Base) | Moderate lipophilicity makes it drug-like; salt formation lowers apparent LogD. |
Synthetic Routes & Reaction Mechanisms
The synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride typically follows a convergent protection-deprotection strategy to ensure regioselectivity.
Core Synthetic Protocol
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Amide Coupling: Reaction of 4-bromobenzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) using a coupling agent (e.g., HATU, EDC) or via the acid chloride.
-
Deprotection: Removal of the Boc group using anhydrous HCl in dioxane or ethyl acetate.
Mechanism of Action: Acid-Catalyzed Deprotection
The tert-butyl carbamate (Boc) group is cleaved via protonation of the carbonyl oxygen, followed by the elimination of tert-butyl cation (trapped as isobutylene) and decarboxylation, yielding the secondary amine hydrochloride salt.
Visualization: Synthetic Workflow
Figure 1: Convergent synthetic pathway ensuring regioselective formation of the amide bond prior to amine liberation.
Reactivity Profile & Derivatization
This compound acts as a bifunctional scaffold , allowing independent modification of the "Left-Hand Side" (Piperidine) and "Right-Hand Side" (Aryl Bromide).
A. Piperidine Nitrogen (Nucleophilic Center)
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N-Alkylation: Reacts with alkyl halides (SN2) to introduce hydrophobic tails.
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Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.
-
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to generate libraries of ureas, amides, and sulfonamides.
-
Reference: Standard protocols for secondary amine derivatization in medicinal chemistry [1].
-
B. Aryl Bromide (Electrophilic Center)
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems.
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Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, replacing the bromine.
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Heck Reaction: Reacts with alkenes to extend the carbon skeleton.
Visualization: Divergent Reactivity Map
Figure 2: Chemo-orthogonal reactivity allowing sequential functionalization of the piperidine and aryl bromide moieties.
Applications in Drug Discovery[1][2][8]
Privileged Scaffold Utility
The 4-amino-benzamide-piperidine motif is a "privileged structure" found in numerous bioactive compounds.
-
PARP Inhibitors: The benzamide core mimics the nicotinamide moiety of NAD+, essential for binding to the PARP active site. The piperidine arm often extends into the solvent-exposed region to improve solubility and pharmacokinetic properties (e.g., Niraparib analogs) [2].
-
GPCR Ligands: The basic nitrogen of the piperidine mimics the neurotransmitter amine group, making this scaffold suitable for 5-HT (Serotonin) and Dopamine receptor ligands.
-
HDAC Inhibitors: Benzamides are a known class of Zinc-binding groups (ZBG) for Histone Deacetylase inhibition.
Handling & Safety
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Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep desiccated.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
- Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). 4-Bromo-N-(piperidin-4-yl)benzamide. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet for Aryl Bromide/Piperidine Salts. Link
Sources
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- 3. BindingDB BDBM50252659 (S)-N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)pyrrolidin-3-yl)-3,4-dichlorobenzamide::CHEMBL495075 [bindingdb.org]
- 4. 4-BROMO-THIOBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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